Tetraethylammonium fluoride hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

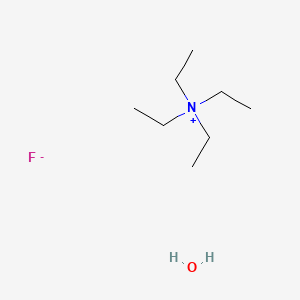

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetraethylazanium;fluoride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.FH.H2O/c1-5-9(6-2,7-3)8-4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKUWOWHPVKTCQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.O.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63123-01-3 | |

| Record name | Ethanaminium, N,N,N-triethyl-, fluoride, hydrate (1:1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63123-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

167.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63123-02-4, 63123-01-3, 98330-04-2 | |

| Record name | Ethanaminium, N,N,N-triethyl-, fluoride, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63123-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylammonium fluoride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraethylammonium fluoride dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of tetraethylammonium fluoride hydrate

An In-Depth Technical Guide to Tetraethylammonium Fluoride Hydrate for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Tetraethylammonium fluoride (TEAF) hydrate is a quaternary ammonium salt that has emerged as a versatile and valuable reagent in modern organic synthesis and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of TEAF hydrate, offering insights into its structure, solubility, stability, and reactivity. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical considerations to facilitate its effective application in the laboratory. We delve into its role as a fluoride ion source, its applications in catalysis, and provide essential safety and handling protocols.

Introduction and Molecular Architecture

This compound is an organic salt composed of a tetraethylammonium cation ([(C₂H₅)₄N]⁺) and a fluoride anion (F⁻), with associated water molecules integrated into its crystal lattice.[1][2] The molecular formula is typically represented as C₈H₂₀FN·xH₂O, where 'x' denotes a variable number of water molecules.[1][3] The anhydrous form has a molecular weight of 149.25 g/mol , while hydrated forms have higher molecular weights; for instance, the monohydrate is 167.26 g/mol .[1][4][5]

The tetraethylammonium cation features a central nitrogen atom covalently bonded to four ethyl groups in a tetrahedral geometry, conferring a permanent positive charge.[1] This cationic structure is crucial to the compound's properties, influencing its solubility and its ability to deliver a relatively "naked" and therefore highly reactive fluoride ion in organic solvents.[1][6] The development of quaternary ammonium fluorides like TEAF hydrate was a significant advancement over inorganic fluoride sources, offering improved solubility and handling characteristics for nucleophilic fluorination and other applications.[1]

Caption: Molecular structure of this compound.

Physical Properties

The physical characteristics of this compound are pivotal to its handling, storage, and application in various chemical processes.

Appearance and Physical State

At standard ambient temperature (20°C), this compound exists as a solid crystalline material.[1] Its appearance is typically a white to off-white or beige crystalline powder or adhering crystals.[1][7]

Solubility Profile

The ionic nature of TEAF hydrate governs its solubility. It exhibits excellent solubility in water and other polar solvents like alcohols.[1][2][8] This is due to the strong ion-dipole interactions between the tetraethylammonium cation and polar solvent molecules, as well as hydrogen bonding between the fluoride anion and protic solvents.[1] The presence of water of hydration can further enhance its solubility compared to the anhydrous form.[1]

Hygroscopicity and Stability

This compound is notably hygroscopic, readily absorbing moisture from the atmosphere.[1][2][7] This property necessitates storage in a dry, inert atmosphere to maintain its integrity and prevent changes in its water content, which can affect its reactivity.[1][9] For long-term stability, it is recommended to store the compound at temperatures below 15°C in a cool, dark environment.[1] The compound is generally stable under standard ambient conditions. However, it is incompatible with strong oxidizing agents.[10]

Thermal Properties

The melting point of this compound can vary depending on its hydration state. Some sources report a melting point range of 115-130°C, while another indicates a much higher melting point of 355°C, which may correspond to the anhydrous form or decomposition temperature.[3][9] Thermal decomposition can lead to the release of hazardous substances such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[10][11]

Table 1: Summary of Physical Properties

| Property | Value | References |

| Molecular Formula | C₈H₂₀FN·xH₂O | [1][3] |

| Molecular Weight | 149.25 g/mol (anhydrous) | [1][3][9] |

| 167.26 g/mol (monohydrate) | [1][4][5] | |

| 185.28 g/mol (dihydrate) | [12] | |

| Appearance | White to off-white/beige crystalline solid | [1][2][7] |

| Solubility | Soluble in water and polar organic solvents | [1][2][8] |

| Hygroscopicity | Highly hygroscopic | [1][2][7] |

| Storage | Room temperature, under inert gas | [7][9] |

Chemical Properties and Reactivity

The chemical utility of this compound stems from its role as a soluble and reactive source of fluoride ions.

Fluoride Ion Source and Nucleophilicity

TEAF hydrate serves as an excellent source of "naked" fluoride ions in organic synthesis.[1] The large tetraethylammonium cation poorly solvates the small fluoride anion, enhancing its nucleophilicity. This makes it a highly effective reagent for nucleophilic fluorination reactions, which are crucial in the synthesis of pharmaceuticals and agrochemicals where the introduction of fluorine can significantly alter a molecule's biological activity and stability.[3][9]

Role as a Base and Catalyst

Due to the basicity of the fluoride ion, TEAF hydrate can act as a strong base in organic synthesis.[8] It is employed as a catalyst for various reactions, including oxidations, methylations, and deuterations.[2][13][14] Its ability to act as a phase transfer catalyst is also a key feature, facilitating reactions between reactants in different immiscible phases.[2][3]

Deprotection of Silyl Ethers

A common application of TEAF hydrate is in the cleavage of silicon-oxygen and silicon-carbon bonds.[2][13] It is frequently used as a deprotection reagent for silyl ether protecting groups in complex organic syntheses, offering a mild and selective alternative to other fluoride reagents.

Caption: Generalized workflow for silyl ether deprotection using TEAF hydrate.

Experimental Protocols

General Procedure for Silyl Ether Deprotection

The following is a representative protocol for the deprotection of a silyl ether using this compound. The specific conditions may need to be optimized for different substrates.

-

Dissolution: Dissolve the silyl ether substrate in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or acetonitrile) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add this compound (typically 1.1 to 1.5 equivalents) to the solution. The reaction is often carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification

The compound is harmful if swallowed, in contact with skin, or if inhaled.[4][12][15] It causes skin and serious eye irritation and may cause respiratory irritation.[10][15][16]

Recommended Handling Procedures

-

Work in a well-ventilated area or under a chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Avoid breathing dust.[10]

-

Wash hands thoroughly after handling.[10]

Storage Recommendations

-

Store in a tightly closed container in a dry and well-ventilated place.[16]

-

Keep away from moisture due to its hygroscopic nature.[10][11]

-

Store at room temperature or as recommended by the supplier, often under an inert atmosphere.[7][9]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

-

¹H and ¹³C NMR: NMR spectra in D₂O would show characteristic signals for the ethyl groups of the tetraethylammonium cation.[17]

-

FTIR: The infrared spectrum would exhibit characteristic absorption bands for C-H, C-N, and the broad O-H stretching of the water of hydration.[18]

-

Raman Spectroscopy: Raman spectra can provide complementary vibrational information.[4]

Conclusion

This compound is a highly valuable reagent with a unique combination of properties that make it indispensable in various areas of chemical research and development. Its high solubility in organic solvents, coupled with the enhanced nucleophilicity of the fluoride ion, makes it a superior choice for fluorination and deprotection reactions. A thorough understanding of its physical and chemical properties, as well as strict adherence to safety protocols, is crucial for its effective and safe utilization.

References

- Smolecule. (2023, August 15).

- CymitQuimica.

- MySkinRecipes.

- Chem-Impex.

- PubChem.

- ChemBK. (2024, April 10).

- PubChem.

- HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD.

- ChemicalBook.

- People.

- MDPI. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base.

- Fisher Scientific.

- Sigma-Aldrich. (2024, September 6).

- Thermo Scientific Chemicals.

- Sigma-Aldrich. Tetraethylammonium fluoride 98 98330-04-2.

- ChemicalBook. (2025, September 18).

- Apollo Scientific.

- AIP Publishing. (1967).

- Tokyo Chemical Industry Co., Ltd. Tetraethylammonium Fluoride 98330-04-2.

- SpectraBase.

- SpectraBase.

- ChemicalBook. This compound manufacturers and suppliers in india.

- Google Patents. (2018). Method for preparing tetramethylammonium fluoride.

- Thermo Fisher Scientific. (2025, September 9).

- Wikipedia. Tetramethylammonium fluoride.

- Journal of the Chemical Society, Dalton Transactions. (1981). Fluorine-19 nuclear magnetic resonance studies of tetraethylammonium fluoride in glacial ethanoic acid.

- ChemicalBook. Tetramethylammonium fluoride(373-68-2) 1H NMR spectrum.

- ACS Publications. (2021, April 25).

- AIP Publishing.

- Echemi.com.

Sources

- 1. Buy this compound | 98330-04-2 [smolecule.com]

- 2. CAS 98330-04-2: this compound [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C8H22FNO | CID 16211652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fluorinated compounds,CAS#:98330-04-2,四乙基氟化铵水合物,this compound [en.chemfish.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound CAS#: 98330-04-2 [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. This compound [myskinrecipes.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. Tetraethylammonium fluoride dihydrate | C8H24FNO2 | CID 2776564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. B23173.14 [thermofisher.com]

- 14. This compound | 98330-04-2 [chemicalbook.com]

- 15. echemi.com [echemi.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. spectrabase.com [spectrabase.com]

A Technical Guide to the Solubility of Tetraethylammonium Fluoride Hydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium fluoride hydrate (TEAF·xH₂O) is a quaternary ammonium salt increasingly utilized in organic synthesis as a versatile and manageable source of fluoride ions.[1] Its efficacy in critical reactions, such as nucleophilic fluorination and silyl ether deprotection, is fundamentally governed by its solubility in the reaction medium.[2] This guide provides a detailed examination of the principles governing the solubility of TEAF·xH₂O in organic solvents, compiles available solubility data, and presents a robust experimental protocol for determining solubility in novel systems. The objective is to equip researchers with the foundational knowledge and practical tools to effectively employ this reagent in their synthetic endeavors.

Introduction to this compound (TEAF·xH₂O)

TEAF·xH₂O is an organic salt composed of a tetraethylammonium cation ([(C₂H₅)₄N]⁺) and a fluoride anion (F⁻), coordinated with a variable number of water molecules in its crystalline structure.[3] Unlike anhydrous fluoride sources, which can be challenging to handle, the hydrated form of TEAF offers a balance of reactivity and stability, making it a preferred reagent in many applications.[1]

1.1 Chemical and Physical Properties

-

Appearance: White to off-white or beige crystalline solid.[1][3]

-

Molecular Formula: C₈H₂₀NF·xH₂O.[1]

-

Molecular Weight: 149.25 g/mol (anhydrous basis).[2]

-

Hygroscopicity: The compound is notably hygroscopic, readily absorbing moisture from the atmosphere.[4][5] This property necessitates storage in a cool, dry place under an inert atmosphere to maintain its integrity.[2][6]

-

Key Applications: It serves as a fluorinating agent, a catalyst for reactions like oxidation and methylation, a reagent for cleaving Si-C bonds, and a phase-transfer catalyst.[1][2][4] These roles are crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][7]

1.2 The Critical Role of Hydration

The water molecules within the crystal lattice are not passive bystanders; they play a crucial role in stabilizing the fluoride ion through hydrogen bonding.[3] This hydration shell influences the salt's crystal lattice energy and its interactions with solvent molecules. The hydrated forms generally exhibit enhanced solubility in polar solvents compared to their anhydrous counterparts.[5] The degree of hydration can vary, which can affect reproducibility if not properly controlled. Researchers should be aware of the water content of their TEAF·xH₂O source, often specified by the supplier (e.g., dihydrate, tetrahydrate, or a specific water percentage by Karl Fischer analysis).[2][8]

Principles of Solubility in Organic Solvents

The dissolution of an ionic salt like TEAF·xH₂O is a thermodynamic process governed by the Gibbs free energy change (ΔG = ΔH - TΔS). Dissolution occurs spontaneously when ΔG is negative. This involves overcoming the crystal lattice energy (an endothermic process) and the solvation of the resulting ions (an exothermic process).

2.1 "Like Dissolves Like": The Dominance of Polarity

The primary determinant of TEAF·xH₂O solubility is solvent polarity.

-

Polar Solvents: TEAF·xH₂O is generally soluble in polar solvents.[4] Polar protic solvents (e.g., water, ethanol) can effectively solvate both the cation and the anion.[3][4] The fluoride anion is stabilized via strong hydrogen bonds with the solvent's hydroxyl groups, while the tetraethylammonium cation is solvated through ion-dipole interactions. Polar aprotic solvents (e.g., acetonitrile, DMSO) are also effective, primarily solvating the cation through ion-dipole interactions.

-

Nonpolar Solvents: The salt is sparingly soluble or insoluble in nonpolar media like hexane.[3] These solvents lack the ability to form strong interactions with the ions, failing to overcome the significant crystal lattice energy of the salt.

2.2 The Role of the Ions

-

Fluoride Anion (F⁻): As a small, hard anion with a high charge density, the fluoride ion requires significant solvation energy, preferably from solvents capable of hydrogen bonding. Its basicity is a critical factor in its reactivity and can be modulated by the solvent environment.[9]

-

Tetraethylammonium Cation ([Et₄N]⁺): This is a bulky, lipophilic cation.[10] Its large size distributes the positive charge over a wider area, weakening its interaction with the fluoride anion in the crystal lattice compared to smaller inorganic cations (like K⁺). This contributes to its solubility in organic media. The ethyl groups provide hydrophobic character that enhances compatibility with organic solvents compared to the smaller tetramethylammonium cation.[5]

Solubility Profile of TEAF·xH₂O

Quantitative solubility data for TEAF·xH₂O across a wide range of organic solvents is not extensively compiled in single sources. However, by combining product data sheets, chemical literature, and established chemical principles, a general profile can be constructed.

3.1 Qualitative and Quantitative Solubility Data

The following table summarizes the known solubility of TEAF·xH₂O. It is crucial to recognize that the exact solubility can be influenced by the specific hydrate form, temperature, and solvent purity.

| Solvent | Solvent Type | Polarity Index | Expected/Reported Solubility | Reference(s) |

| Water (H₂O) | Polar Protic | 10.2 | Highly Soluble | [3][5] |

| Ethanol (EtOH) | Polar Protic | 4.3 | Soluble (>200 g/L at 25°C) | [3] |

| Acetonitrile (MeCN) | Polar Aprotic | 5.8 | Soluble | [9] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Likely Soluble | General Principle |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Likely Soluble | General Principle |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Sparingly Soluble to Soluble | General Principle |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Sparingly Soluble | [9] |

| Hexane | Nonpolar | 0.1 | Sparingly Soluble / Insoluble | [3] |

| Toluene | Nonpolar | 2.4 | Insoluble | General Principle |

Note: "Likely Soluble" is inferred from the solvent's properties and the known behavior of similar quaternary ammonium salts. Researchers should verify solubility for their specific application.

3.2 Visualizing the Dissolution Process

The dissolution of TEAF·xH₂O in a polar protic solvent like ethanol involves the disruption of the ionic lattice and subsequent solvation of the individual ions.

Caption: Solvation of TEAF·xH₂O ions by ethanol molecules.

Experimental Protocol: Gravimetric Determination of Solubility

When solubility data is unavailable for a specific solvent system, a direct experimental measurement is required. The gravimetric method is a straightforward and reliable approach.[11] This protocol is designed to be self-validating by ensuring the system reaches equilibrium.

4.1 Materials and Reagents

-

This compound (TEAF·xH₂O) of known purity

-

Anhydrous organic solvent of interest (≥99% purity)

-

Scintillation vials or sealed flasks (20 mL) with magnetic stir bars

-

Thermostatically controlled stir plate or water bath

-

Syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible material)

-

Glass syringes

-

Pre-weighed glass vials for sample collection

-

Analytical balance (readable to 0.1 mg)

-

Drying oven or vacuum desiccator

4.2 Step-by-Step Methodology

-

Preparation: Add an excess amount of TEAF·xH₂O to a known volume or mass of the solvent in a sealed flask. "Excess" means enough solid remains undissolved to ensure saturation.

-

Equilibration: Seal the flask tightly to prevent solvent evaporation. Place the flask on a stir plate set to a constant temperature (e.g., 25 °C). Stir the suspension vigorously for a sufficient period to ensure equilibrium is reached. A minimum of 20-24 hours is recommended.[11][12]

-

Phase Separation: Turn off the stirring and allow the undissolved solid to settle for 1-2 hours at the same constant temperature. This step is critical to avoid aspirating solid particles during sampling.

-

Sampling: Carefully draw a known volume (e.g., 1.00 mL) of the clear, supernatant liquid into a syringe. Immediately attach a syringe filter and dispense the solution into a pre-weighed (tared) vial. Record the exact mass of the empty vial (M_vial).

-

Mass Determination: Weigh the vial containing the saturated solution to determine the total mass (M_total). The mass of the solution is M_solution = M_total - M_vial.

-

Solvent Evaporation: Place the vial in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until all the solvent has evaporated and a constant mass is achieved.

-

Final Weighing: Allow the vial to cool to room temperature in a desiccator to prevent moisture uptake, then weigh it to get the final mass (M_final). The mass of the dissolved TEAF·xH₂O is M_solute = M_final - M_vial.

4.3 Data Analysis and Reporting

-

Mass of Solvent: M_solvent = M_solution - M_solute

-

Solubility Calculation: Solubility is typically reported as grams of solute per 100 g of solvent or grams of solute per liter of solution.

-

g / 100 g solvent: (M_solute / M_solvent) * 100

-

g / L solution: (M_solute / Volume of sample in mL) * 1000

-

4.4 Experimental Workflow Diagram

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound (63123-02-4) for sale [vulcanchem.com]

- 4. CAS 98330-04-2: this compound [cymitquimica.com]

- 5. Buy this compound | 98330-04-2 [smolecule.com]

- 6. chembk.com [chembk.com]

- 7. innospk.com [innospk.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01875J [pubs.rsc.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of a "Naked" Fluoride: A Technical Guide to the Crystal Structure of Tetraethylammonium Fluoride Hydrate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium fluoride (TEAF) is a widely utilized reagent in organic synthesis, valued for its ability to deliver a soluble and highly reactive "naked" fluoride ion. The presence of water, however, dramatically influences its properties, leading to the formation of crystalline hydrates with unique structural motifs. This guide provides a detailed examination of the crystal structure of tetraethylammonium fluoride hydrate, synthesizing available crystallographic evidence with foundational principles of solid-state chemistry. While a complete single-crystal structure determination remains elusive in publicly accessible literature, significant insights have been gleaned from spectroscopic and diffraction studies. We will delve into the synthesis of these hydrates, the critical analytical techniques required for their characterization, and the pivotal discovery of polyhedral water-fluoride cluster anions, which define the structural essence of this compound. For comparative purposes, the well-defined structure of tetramethylammonium fluoride tetrahydrate will be used to illustrate key concepts.

Introduction: The Challenge of the Fluoride Anion

The fluoride ion, owing to its small size and high charge density, is a powerful hydrogen bond acceptor. In anhydrous environments, its reactivity is often hampered by strong ionic interactions within a crystal lattice. The development of soluble quaternary ammonium fluorides, such as TEAF, represented a significant step forward, providing access to a more reactive, or "naked," fluoride for applications in fluorination, desilylation, and as a base catalyst.[1][2]

However, these salts are notoriously hygroscopic, readily absorbing atmospheric moisture to form stable hydrates.[1] This hydration is not a mere inconvenience; it fundamentally alters the crystal packing and the immediate coordination environment of the fluoride ion. The water molecules engage in a complex hydrogen-bonding dance with the fluoride, creating intricate, cage-like structures known as clathrate hydrates. Understanding this crystalline architecture is paramount for controlling the reactivity, stability, and physical properties of the reagent.

Synthesis and Crystallization of this compound

The preparation of tetraethylammonium fluoride hydrates begins with the synthesis of the parent salt, typically through a metathesis reaction or neutralization. The resulting aqueous solution is then carefully concentrated to induce crystallization of the desired hydrate.

Experimental Protocol: Synthesis and Crystallization

-

Salt Formation: Tetraethylammonium hydroxide is neutralized with hydrofluoric acid in an aqueous solution. Alternatively, a metathesis reaction between a tetraethylammonium salt (e.g., bromide) and a fluoride source like potassium fluoride can be employed in an appropriate solvent.[2][3]

-

Concentration: The resulting solution of tetraethylammonium fluoride is concentrated under reduced pressure. The degree of hydration in the final crystal is highly dependent on the water content of the solution from which it crystallizes.

-

Crystallization: The concentrated solution is cooled to induce crystallization. Slow cooling (e.g., at 3°C) can yield single crystals suitable for diffraction studies.[4] Different hydrates, such as the trihydrate and pentahydrate, can be selectively prepared by controlling the stoichiometry of water in the crystallization medium.

-

Isolation: The resulting crystals are isolated by filtration and dried under a stream of inert gas. Due to their hygroscopic nature, handling must be performed in a controlled, low-humidity environment.

The logic behind this seemingly simple procedure is rooted in phase behavior. The tetraethylammonium cation and fluoride anion act as "guests" within a "host" lattice of hydrogen-bonded water molecules. The specific geometry and stability of this host lattice dictate the number of water molecules per formula unit, leading to distinct hydrate phases.

Structural Characterization: A Tale of Two Techniques

Elucidating the structure of a hydrate crystal requires a synergistic approach, primarily employing single-crystal X-ray diffraction and neutron diffraction. Each technique provides unique and complementary information.

-

Single-Crystal X-ray Diffraction: This is the workhorse of structural chemistry. X-rays interact with the electron clouds of atoms. This allows for the precise determination of the positions of "heavy" atoms (like carbon, nitrogen, oxygen, and fluorine) and reveals the overall crystal lattice, symmetry (space group), and unit cell dimensions.[5][6] However, hydrogen atoms, with only a single electron, scatter X-rays very weakly, making their positions difficult to locate accurately.

-

Neutron Diffraction: Neutrons interact with atomic nuclei, not electrons. The scattering power of an atom is therefore not dependent on its atomic number. Crucially, hydrogen (and its isotope deuterium) scatters neutrons strongly, making neutron diffraction the definitive method for precisely locating protons in a crystal structure.[7][8] This is indispensable for mapping the intricate network of hydrogen bonds that defines the structure of a hydrate.[9][10][11]

Workflow for Hydrate Structure Determination

Caption: Workflow for determining hydrate crystal structures.

Comparative Case Study: The Structure of (CH₃)₄NF·4H₂O

While a full structural analysis of TEAF hydrate is not available, the crystal structure of its smaller analogue, tetramethylammonium fluoride tetrahydrate, has been determined and serves as an excellent model.[4][12]

Using X-ray diffraction, it was determined to be tetragonal, belonging to the space group I4₁/a. The framework is composed of a hydrogen-bonded network of water molecules and fluoride ions. The larger tetramethylammonium cations occupy voids within this framework.[4][12] Each fluoride ion is hydrogen-bonded to four water molecules, and each water molecule is three-coordinated, accepting one hydrogen bond from another water molecule and donating two hydrogen bonds (one to another water molecule and one to a fluoride ion).[4]

| Parameter | Value at -26°C[4] |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a, b axis (Å) | 10.853 |

| c axis (Å) | 8.065 |

| F⁻···O Distance (Å) | 2.630 |

| O···O Distance (Å) | 2.732 |

This detailed picture, especially the precise bond distances, was made possible by the combination of X-ray and neutron diffraction techniques, which together painted a complete picture of the hydrogen-bonding environment.

The Core Structure: Polyhedral Water-Fluoride Cluster Anions

The most significant contribution to our understanding of this compound comes from the work of Gennick, Harmon, and Hartwig. Their research demonstrated that rather than forming an extended, continuous framework like the tetramethylammonium salt, the larger tetraethylammonium cation promotes the formation of discrete, polyhedral water-fluoride cluster anions.[13]

These clusters are essentially small, cage-like structures where a central fluoride ion is encapsulated by a shell of hydrogen-bonded water molecules. The entire cluster carries a net negative charge and is electrostatically balanced in the crystal lattice by the surrounding tetraethylammonium cations. This represents a fundamentally different structural paradigm from a continuous clathrate framework. The formation of these discrete clusters is attributed to the steric bulk of the tetraethylammonium cation, which disrupts the formation of an extended water lattice.

Caption: A conceptual model of a (H₂O)₄F⁻ cluster anion.

This model explains the existence of multiple stable hydrates (e.g., trihydrate and pentahydrate) as likely arising from different arrangements and compositions of these fundamental cluster building blocks within the crystal lattice.

Conclusion and Future Outlook

The available evidence strongly indicates that the crystal structure of this compound is characterized by the formation of discrete polyhedral water-fluoride cluster anions, with the bulky tetraethylammonium cations occupying the spaces between them. This structure is distinct from the continuous framework clathrates seen with smaller cations.

However, a definitive understanding of this system is incomplete. The precise geometry of these clusters, the nature of the inter-cluster hydrogen bonding, and the exact packing arrangement with the cations can only be unambiguously determined through a modern single-crystal X-ray and, crucially, a neutron diffraction study. Such an investigation would provide invaluable data, resolving the exact locations of the hydrogen atoms and fully elucidating the three-dimensional hydrogen-bonding network. This would not only satisfy fundamental scientific curiosity but also provide a more robust basis for understanding and predicting the reactivity of this important chemical reagent in various solvent environments.

References

-

Bouten, M., et al. (2022). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Molecules, 27(19), 6605. [Link]

-

Chandler, G. S., Wajrak, M., & Jayatilaka, D. (2015). Neutron diffraction structures of water in crystalline hydrates of metal salts. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 71(Pt 3), 275–284. [Link]

-

Bertie, J. E., & Shehata, M. R. (1984). Crystallographic Studies of Clathrate Hydrates. Part I. Journal of Chemical Physics, 81(1), 27-31. [Link]

-

Gennick, I., Harmon, K. M., & Hartwig, J. (1977). Hydrogen bonding. 10. Polyhedral water-fluoride cluster anions in tetraethylammonium fluoride hydrates. Inorganic Chemistry, 16(9), 2241–2246. [Link]

-

Alavi, S., et al. (2007). Structure, Dynamics and Ordering in Structure I Ether Clathrate Hydrates from Single-Crystal X-ray Diffraction and 2H NMR Spectroscopy. The Journal of Physical Chemistry B, 111(31), 9305–9315. [Link]

-

Chidambaram, R., Ramanadham, M., & Sequeira, A. (1994). Seeking hydrogen bonds— With and without neutron diffraction. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(6), 1349-1361. [Link]

-

Yamashita, K., Komatsu, K., & Kagi, H. (2023). Structure determination of high-pressure phases of hydrogen-bonding crystals by the combination of in-situ single-crystal x-ray diffraction and neutron diffraction. J-PARC. [Link]

-

Falenty, A., et al. (2014). X‐ray and Neutron Diffraction and Scattering of Clathrate Hydrates. In Physics and Chemistry of Ice (pp. 531-541). Royal Society of Chemistry. [Link]

-

Chandler, G. S., Wajrak, M., & Jayatilaka, D. (2015). Neutron diffraction structures of water in crystalline hydrates of metal salts. Acta Crystallographica Section B, 71(3), 275-284. [Link]

-

Takeya, S., et al. (2016). X‐ray diffraction profile of clathrate hydrates measured at 93 K. Journal of Physical Chemistry C, 120(49), 27972-27977. [Link]

-

Schrab, K. (2010). Formation of clathrate hydrates: An x-ray scattering study. TU Dortmund University Repository. [Link]

-

Paixão, M. W., et al. (2017). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Molecules, 22(10), 1689. [Link]

-

Harmon, K. M., & Shaw, E. K. (2014). Clathrate Hydrate Formation and Micellization of Tetrabutylammonium 10-Undecenoate. International Journal of Thermal and Environmental Engineering, 9(1), 1-6. [Link]

- CN104803858A - A kind of method for preparing tetrabutylammonium fluoride trihydrate. (2015).

-

McLean, W. J., & Jeffrey, G. A. (1967). Crystal Structure of Tetramethylammonium Fluoride Tetrahydrate. The Journal of Chemical Physics, 47(2), 414–417. [Link]

-

Elias, S., et al. (2017). Synthesis, Characterization, and Reactivity of Thermally Stable Anhydrous Quaternary Ammonium Fluorides. Organic Letters, 19(11), 2913–2916. [Link]

-

McLean, W. J., & Jeffrey, G. A. (1967). Crystal Structure of Tetramethylammonium Fluoride Tetrahydrate. The Journal of Chemical Physics, 47(2), 414-417. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Udachin, K. A., & Ripmeester, J. A. (1999). A complex clathrate hydrate structure showing bimodal guest hydration. Nature, 397(6718), 420–423. [Link]

-

ChemBK. (2024). This compound. [Link]

-

Mondal, J., et al. (2019). Factors Promoting the Formation of Clathrate-Like Ordering of Water in Biomolecular Structure at Ambient Temperature and Pressure. The Journal of Physical Chemistry B, 123(6), 1349-1360. [Link]

-

Mao, W. L., et al. (2002). Hydrogen clusters in clathrate hydrate. Science, 297(5590), 2247–2249. [Link]

-

Dunne, P. D., et al. (2020). Polyhedral Water Droplets: Shape Transitions and Mechanism. Journal of the American Chemical Society, 142(19), 8672–8678. [Link]

Sources

- 1. ijtan.avestia.com [ijtan.avestia.com]

- 2. chembk.com [chembk.com]

- 3. CN104803858A - A kind of method for preparing tetrabutylammonium fluoride trihydrate - Google Patents [patents.google.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

- 7. mdpi.com [mdpi.com]

- 8. ias.ac.in [ias.ac.in]

- 9. "Neutron Diffraction Structures Of Water In Crystalline Hydrates Of Met" by Graham S. Chandler, Magdalena Wajrak et al. [ro.ecu.edu.au]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Neutron diffraction structures of water in crystalline hydrates of metal salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to Tetraethylammonium Fluoride: A Comparative Analysis of Anhydrous vs. Hydrated Forms for Advanced Synthesis

Abstract

Tetraethylammonium fluoride (TEAF) is a versatile quaternary ammonium salt pivotal in modern organic synthesis, primarily as a source of nucleophilic fluoride. It exists in two principal forms: hydrated and anhydrous. The presence or absence of water molecules fundamentally alters the reagent's physicochemical properties and, most critically, its reactivity. This guide provides an in-depth technical analysis of both forms, offering researchers, chemists, and drug development professionals the field-proven insights required to select the appropriate reagent, optimize reaction conditions, and ensure experimental success and reproducibility. We will explore the causality behind experimental choices, from preparation and handling to specific applications, underscoring the distinct synthetic roles of each TEAF variant.

The Dichotomy of Water: Core Physicochemical Properties

The primary distinction between the two forms of TEAF lies in the coordination of water molecules to the fluoride anion. This seemingly simple difference has profound implications for the reagent's behavior. The hydrated form, often a dihydrate or other hydrate complex, is a white, crystalline, and notably hygroscopic solid.[1][2][3] Its pronounced tendency to absorb atmospheric moisture necessitates careful storage to maintain a consistent water content.[2]

The anhydrous form, conversely, is prepared through rigorous drying procedures to eliminate these water molecules. This process yields a reagent where the fluoride ion is not shielded by a hydration shell, dramatically increasing its chemical potential.

The table below summarizes the key physicochemical differences:

| Property | Hydrated Tetraethylammonium Fluoride (TEAF·xH₂O) | Anhydrous Tetraethylammonium Fluoride (TEAF) | Causality and Significance |

| Molecular Formula | C₈H₂₀NF·xH₂O[4] | C₈H₂₀NF | The 'x' denotes a variable number of water molecules, impacting molecular weight and stoichiometry calculations. |

| Appearance | White to off-white crystalline solid.[1][5] | White solid. | Visually similar, but their handling requirements and reactivity are vastly different. |

| Hygroscopicity | Highly hygroscopic.[1][2][6] | Extremely hygroscopic; must be handled under a strictly inert atmosphere. | The anhydrous form will readily absorb moisture, reverting to the hydrated state and losing its enhanced reactivity. |

| Solubility | Soluble in water and polar organic solvents like alcohols.[1][2][6] | Soluble in polar aprotic solvents (e.g., THF, acetonitrile, DMSO). Negligible solubility in apolar solvents.[7] | Solubility in aprotic solvents is crucial for reactions requiring a "naked" fluoride ion. Water in the hydrated form aids its solubility in protic media. |

| Stability | Relatively stable and easier to handle than the anhydrous form.[4] | Thermally sensitive; can decompose via Hofmann elimination, especially at elevated temperatures.[8] | The high basicity of the anhydrous fluoride ion can promote decomposition pathways. Storage at low temperatures is critical.[7][9] |

The "Naked" Fluoride Concept: Reactivity and Mechanistic Implications

The synthetic utility of TEAF hinges on the reactivity of the fluoride anion (F⁻). In its hydrated form, the fluoride ion is heavily solvated by water molecules through strong hydrogen bonds. This hydration shell effectively "cages" the anion, blunting its nucleophilicity and basicity.

In contrast, anhydrous TEAF, when dissolved in a polar aprotic solvent, provides a source of poorly solvated or "naked" fluoride ions.[8][10] The large tetraethylammonium cation (Et₄N⁺) does not associate strongly with the small fluoride anion, and the aprotic solvent cannot form hydrogen bonds. This liberation of the fluoride ion from its hydration shell dramatically enhances its reactivity, making it a significantly more potent nucleophile and base.[7]

Preparation, Handling, and Validation of Anhydrous TEAF

While hydrated TEAF is commercially available and can be used as received for many applications, the preparation of the anhydrous form is a critical laboratory procedure that demands precision.[1] The most effective methods are adapted from protocols developed for analogous quaternary ammonium fluorides, such as tetramethylammonium fluoride (TMAF).[11]

Experimental Protocol: Preparation of Anhydrous TEAF from TEAF Hydrate

This protocol is a self-validating system. The success of the procedure is contingent on the rigorous exclusion of water, which is then verified by quantitative analysis.

Causality: The goal is to remove water, which is bound tightly to the fluoride ion. Simple heating under vacuum is often insufficient and can lead to decomposition.[8] Azeotropic distillation with a suitable solvent is the method of choice because it allows for the removal of water at temperatures that minimize the risk of Hofmann elimination. A final solvent swap into the desired reaction solvent is then performed.

Step-by-Step Methodology:

-

Initial Setup: Charge a multi-neck, flame-dried flask equipped with a magnetic stirrer, a Dean-Stark trap, a condenser, and a nitrogen/argon inlet with commercially available TEAF hydrate.

-

First Azeotropic Distillation: Add a high-boiling alcohol, such as isopropyl alcohol, to the flask. Heat the mixture to reflux under a slow stream of inert gas. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue until no more water is collected.

-

Second Azeotropic Distillation: Cool the mixture. Remove the isopropyl alcohol via distillation. Add a high-boiling aprotic solvent like N,N-dimethylformamide (DMF) and repeat the azeotropic distillation at elevated temperature to remove residual water and the alcohol solvent.[11]

-

Solvent Exchange (Optional but Recommended): If DMF is not the desired final solvent, carefully remove it under high vacuum. Add the desired anhydrous aprotic solvent (e.g., THF, acetonitrile) to the residue to create a stock solution.

-

Validation (Critical Step): Before use, an aliquot of the TEAF solution must be analyzed to confirm its water content. The gold standard for this is Karl Fischer titration , which should indicate a water content of <0.2 wt%.[11]

-

Storage and Handling: The resulting anhydrous TEAF solution must be stored under a strictly inert atmosphere (e.g., in a glovebox or in a sealed flask with a Sure/Seal™ cap) at low temperature (-20°C to -35°C) to prevent decomposition.[7][9] All subsequent manipulations must be performed using anhydrous techniques and solvents.

A Tale of Two Reagents: Comparative Applications in Synthesis

The choice between hydrated and anhydrous TEAF is dictated entirely by the desired chemical transformation. Using the wrong reagent can lead to failed reactions, low yields, or unwanted side products.

| Application | Hydrated TEAF | Anhydrous TEAF | Rationale and Field Insights |

| Silyl Ether Deprotection | Effective: Commonly used for robust silyl ethers (e.g., TBDMS). | Highly Effective & Fast: Preferred for sterically hindered silyl ethers or on sensitive substrates where mild conditions are paramount. | Hydrated TEAF is often sufficient and more convenient. Anhydrous TEAF's high reactivity allows for faster reactions at lower temperatures, preserving other functional groups.[12][13] |

| Fluorination (General) | Limited: Can act as a mild fluoride source in some cases.[4][14] | Excellent: The reagent of choice for introducing fluorine via nucleophilic substitution. | The "naked" fluoride is essential for C-F bond formation. |

| Nucleophilic Aromatic Substitution (SₙAr) | Ineffective: The hydrated fluoride is not nucleophilic enough to displace leaving groups on aromatic rings. | Highly Effective: Enables SₙAr fluorination of electron-deficient (hetero)aryl halides and nitroarenes, often at room temperature.[15][16] | This is a key application where anhydrous TEAF excels. Traditional methods using alkali metal fluorides like CsF require high temperatures, whereas anhydrous TEAF allows for significantly milder conditions, improving functional group tolerance.[15] |

| Base-Catalyzed Reactions | Mild Base: Can be used in reactions where a gentle base is sufficient.[1] | Strong, Non-Nucleophilic Base: Promotes eliminations and other base-catalyzed reactions that require a strong base but must avoid nucleophilic attack.[12][17] | The anhydrous fluoride ion is a powerful base. Its non-nucleophilic character (when the counter-ion is large) is advantageous in reactions like dehydrohalogenations. |

| Phase Transfer Catalysis | Effective: The quaternary ammonium salt structure facilitates the transfer of fluoride ions between aqueous and organic phases.[4][18] | Not Typically Used: Its primary role is as a stoichiometric reagent in anhydrous media. | The purpose of a phase transfer catalyst is to operate between two phases, one of which is often aqueous, making the hydrated form the logical choice.[4] |

Exemplary Protocol: Room-Temperature SₙAr Fluorination

Reaction: Conversion of an electron-deficient heteroaryl chloride to a heteroaryl fluoride.

Causality: This reaction is often sluggish and requires high heat with conventional fluoride sources due to the poor solubility and low reactivity of salts like KF or CsF.[15] The use of soluble, anhydrous TEAF provides a high concentration of reactive "naked" fluoride, enabling the reaction to proceed under mild conditions.

Step-by-Step Methodology:

-

Preparation: In a glovebox or under a strict inert atmosphere, add the electron-deficient heteroaryl chloride (1.0 equiv) to an oven-dried flask.

-

Reagent Addition: Add a solution of validated anhydrous TEAF in anhydrous DMF or acetonitrile (1.5 - 2.0 equiv).

-

Reaction: Stir the mixture at room temperature (20-25°C).

-

Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions are often complete within 1-12 hours.[16]

-

Workup: Upon completion, quench the reaction by pouring it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Decision-Making Framework for Reagent Selection

Choosing the correct form of TEAF is a critical decision point in experimental design. The following framework can guide researchers toward the optimal choice.

Safety and Handling

Both forms of TEAF must be handled with care, as fluoride ions are toxic and corrosive.[3]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[19]

-

Handling: Handle in a well-ventilated fume hood to avoid inhaling dust or aerosols.[19][20] Avoid contact with skin and eyes.[1]

-

Storage: Store containers tightly closed in a cool, dry, and well-ventilated area.[19][21] Hydrated TEAF should be stored under an inert atmosphere to prevent excessive moisture absorption, while anhydrous TEAF requires a strictly inert atmosphere and low temperatures.[14][21]

-

Spills: In case of a spill, collect the material carefully (avoiding dust generation) and dispose of it as hazardous waste according to local regulations.[21]

Conclusion

Tetraethylammonium fluoride is not a single reagent but a class of reagents whose power is modulated by the presence of water. Hydrated TEAF is a convenient, mild base and fluoride source, suitable for applications like phase transfer catalysis and routine silyl ether deprotections. Anhydrous TEAF, in contrast, is a high-potential reagent that provides access to the highly reactive "naked" fluoride ion. This form is indispensable for challenging transformations, most notably room-temperature SₙAr fluorinations, which are of paramount importance in the synthesis of modern pharmaceuticals and agrochemicals. A thorough understanding of the properties, preparation, and specific applications of each form is essential for any scientist aiming to leverage the full synthetic potential of fluoride chemistry.

References

- MySkinRecipes. (n.d.). Tetraethylammonium fluoride hydrate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tetraethylammonium Fluoride Dihydrate: Properties and Applications.

- Chem-Impex. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). Tetraethylammonium fluoride 98 98330-04-2.

- ChemBK. (2024, April 10). This compound.

- Smolecule. (2023, August 15). Buy this compound | 98330-04-2.

- Wikipedia. (n.d.). Tetramethylammonium fluoride.

- Fluorochem. (n.d.). Exploring Tetraethylammonium Fluoride: Applications and Innovations.

- ChemicalBook. (2025, September 18). This compound | 98330-04-2.

- PubChem. (n.d.). This compound | C8H22FNO | CID 16211652.

- SACHEM, Inc. (n.d.). Desilylation Agent | Salego™ DSIL.

- SACHEM, Inc. (n.d.). Tetramethylammonium Fluoride (TMAF).

- ChemicalBook. (n.d.). This compound CAS#: 98330-04-2.

- ChemicalBook. (2025, September 20). This compound - Safety Data Sheet.

- Iashin, V., & Perea-Buceta, J. E. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Catalysts, 12(2), 234. MDPI.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- Google Patents. (n.d.). US20180050980A1 - Method for preparing tetramethylammonium fluoride.

- TCI. (n.d.). Tetraethylammonium Fluoride Tetrahydrofluoride Safety Data Sheet.

- Santa Cruz Biotechnology. (n.d.). Tetraethylammonium fluoride dihydrate | CAS 665-46-3.

- Apollo Scientific. (2025, January 22). Tetramethylammonium fluoride, anhydrous - Safety Data Sheet.

- Apollo Scientific. (n.d.). Tetraethylammonium fluoride dihydrate - Safety Data Sheet.

- Cismesia, M. A., & Sanford, M. S. (2015). Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. The Journal of Organic Chemistry, 80(23), 12137–12143. ACS Publications.

- The Journal of Organic Chemistry. (n.d.). Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination.

- Cismesia, M. A., Ryan, S. J., Bland, D. C., & Sanford, M. S. (2021). Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. Organic Process Research & Development, 25(5), 1234–1239. ACS Publications.

- ResearchGate. (2022, February 15). (PDF) Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base.

- FAQ. (n.d.). What are the applications of tetrabutylammonium fluoride trihydrate in synthesis?.

-

ResearchGate. (n.d.). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions | Request PDF. Retrieved from [Link]

- Pilcher, A. S., et al. (n.d.). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters.

- ECHEMI. (n.d.). Substitute for TBAF in Desilylation of TMS.

- Google Patents. (n.d.). US7592486B2 - Anhydrous fluoride salts and reagents and methods for their production.

- UNL Digital Commons. (2005, September 15). ANHYDROUS FLUORIDE SALTS AND REAGENTS AND METHODS FOR THEIR PRODUCTION.

- CymitQuimica. (n.d.). CAS 98330-04-2: this compound.

- ACS Publications. (2021, April 25). Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale | Organic Process Research & Development.

Sources

- 1. chembk.com [chembk.com]

- 2. Buy this compound | 98330-04-2 [smolecule.com]

- 3. CAS 98330-04-2: this compound [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. innospk.com [innospk.com]

- 6. This compound CAS#: 98330-04-2 [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. US7592486B2 - Anhydrous fluoride salts and reagents and methods for their production - Google Patents [patents.google.com]

- 10. Tetramethylammonium fluoride - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. sacheminc.com [sacheminc.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound [myskinrecipes.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Page loading... [guidechem.com]

- 18. innospk.com [innospk.com]

- 19. This compound - Safety Data Sheet [chemicalbook.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Unseen Modulator: Unraveling the Critical Role of Water of Hydration in Tetraethylammonium Fluoride

A Technical Guide for Senior Scientists

Abstract

Tetraethylammonium fluoride (TEAF) is a cornerstone reagent in modern organic synthesis, prized as a soluble and effective source of the fluoride ion for applications ranging from selective fluorination to silyl ether deprotection. However, its efficacy is profoundly governed by a frequently underestimated variable: its water of hydration. This guide moves beyond a simple cataloging of properties to provide a deep, mechanistic understanding of how water molecules integrated within the TEAF crystal lattice dictate its stability, solubility, and, most critically, its chemical reactivity. We will explore the structural implications of the hydration shell, dissect its influence on the nucleophilicity of the fluoride ion, and provide field-proven protocols for the characterization and strategic handling of this versatile yet sensitive compound. For the researcher, scientist, or drug development professional, mastering the role of hydration is paramount to achieving reproducible, optimized, and predictable outcomes in the laboratory.

Introduction: Beyond the Formula

Tetraethylammonium fluoride (TEAF) is commercially available and widely used as a quaternary ammonium salt. Its primary function is to serve as a user-friendly source of fluoride ions (F⁻) for a multitude of chemical transformations.[1][2] These applications include its role as a catalyst for reactions like oxidation and methylation, a reagent for synthesizing valuable fluorinated organic compounds, and as a phase-transfer catalyst.[1][3]

However, the chemical formula, C₈H₂₀FN, is an incomplete descriptor for the reagent used in most laboratories. TEAF is intensely hygroscopic, readily absorbing moisture from the atmosphere to form stable hydrates (C₈H₂₀FN·xH₂O).[4][5][6] This water is not merely an impurity; it is an integral part of the compound's solid-state structure and a powerful modulator of its chemical behavior. The failure to recognize and control this hydration state is a common source of inconsistent reaction rates, variable yields, and poor reproducibility. This guide, therefore, addresses the central challenge of understanding and harnessing the water of hydration to unlock the full, predictable potential of TEAF.

Physicochemical Landscape of Hydrated TEAF

The physical characteristics of TEAF are intrinsically linked to its degree of hydration. Understanding these properties is the first step toward its effective utilization.

Physical State and Hygroscopicity

Hydrated TEAF typically presents as a white to beige crystalline solid or powder.[1][4] Its most notable property is its pronounced hygroscopicity, a strong tendency to absorb atmospheric moisture.[4] This necessitates storage in a controlled environment, such as under an inert atmosphere and at room temperature, to maintain a consistent hydration state and prevent deliquescence.[4][5][6]

Solubility Profile

The ionic nature of TEAF grants it excellent solubility in water and other polar solvents.[3][4] The dissolution process involves the dissociation of the tetraethylammonium cation and the fluoride anion, both of which are effectively solvated by polar solvent molecules.[4] The presence of water of hydration can further enhance solubility compared to the anhydrous form, as the pre-existing hydration shell facilitates interaction with the bulk solvent.[4]

Key Compound Identifiers

The existence of various hydrated forms and an anhydrous version has led to multiple CAS numbers, which can be a source of confusion. It is critical for researchers to identify which form they are using.

| Property | Value | Source(s) |

| IUPAC Name | tetraethylazanium;fluoride;hydrate | [7] |

| Molecular Formula (Anhydrous) | C₈H₂₀FN | [4] |

| Molecular Formula (Hydrated) | C₈H₂₀FN·xH₂O | [1][4] |

| Molecular Weight (Anhydrous) | 149.25 g/mol | [1][4] |

| CAS Number (Hydrated) | 98330-04-2 | [1][4][8] |

| CAS Number (Anhydrous) | 665-46-3 | [4] |

| CAS Number (Dihydrate) | 63123-01-3 | [9] |

| Appearance | White to beige crystalline solid | [4][5] |

The Structural Influence: Water's Role in the Crystal Lattice

The water of hydration is not randomly associated with the TEAF salt. It forms a highly ordered, three-dimensional hydrogen-bonding network that fundamentally defines the compound's solid-state architecture and influences the accessibility of the fluoride anion.

Within the crystal lattice, water molecules act as hydrogen-bond donors, forming strong interactions with the highly electronegative fluoride anion.[4] This creates a "hydration shell" or a cage-like structure around the anion.[4] The tetraethylammonium cations are embedded within this network, interacting with the fluoride and water molecules primarily through coulombic forces.[4] This arrangement effectively stabilizes the high charge density of the fluoride ion.

Figure 1: Hydration shell around the fluoride anion in TEAF hydrate.

The Mechanistic Impact: How Hydration Modulates Reactivity

The true significance of the water of hydration lies in its direct impact on the chemical reactivity of the fluoride ion. The concept of a "naked" fluoride is central to this understanding.

The "Naked" Fluoride Ideal

In nucleophilic reactions, such as nucleophilic aromatic substitution (SNAr) or the cleavage of silyl ethers, the ideal reagent is a source of "naked" fluoride—an anion that is highly reactive and unencumbered by strong solvation or ion-pairing effects.[10][11] Anhydrous quaternary ammonium fluorides, particularly those with large cations like tetrabutylammonium fluoride (TBAF), are often used to approach this ideal.[10][12]

Water: The Attenuator of Reactivity

The extensive hydrogen-bonding network created by the water of hydration in TEAF directly counteracts the "naked" fluoride ideal.

-

Reduced Nucleophilicity: By donating hydrogen bonds to the fluoride anion, water molecules stabilize its electron density, making it a weaker nucleophile. For a reaction to occur, the substrate must displace these tightly bound water molecules, increasing the activation energy of the reaction.

-

Reduced Basicity: The fluoride ion is a strong base. The hydration shell tempers this basicity, which can be advantageous in preventing base-catalyzed side reactions but detrimental when basicity is required for the primary transformation.

The practical consequence is that hydrated TEAF is a milder, less reactive fluorinating agent than its anhydrous counterpart .[10] While this can be beneficial for achieving selectivity in sensitive systems, it often necessitates harsher reaction conditions (e.g., higher temperatures) to achieve reasonable conversion rates compared to anhydrous sources.[12]

Figure 2: Conceptual comparison of reactivity between hydrated and "naked" fluoride.

Experimental Protocols: Characterization and Handling

Controlling the impact of hydration begins with accurate characterization and meticulous handling. The following protocols are essential for any laboratory working with TEAF.

Protocol 1: Quantifying Water Content via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a definitive method for determining the water content of TEAF hydrates by measuring mass loss as a function of temperature.[13][14]

Methodology:

-

Instrument Setup: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: In a controlled, low-humidity environment (e.g., a glove box), accurately weigh 5-10 mg of the TEAF hydrate sample into a tared TGA pan (platinum or alumina).

-

Analysis Parameters:

-

Purge Gas: Nitrogen or Argon at a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp temperature from 30 °C to 200 °C at a rate of 10 °C/min. This range is typically sufficient to remove water of hydration without decomposing the salt itself.

-

-

-

Data Interpretation:

-

Analyze the resulting TGA curve (mass vs. temperature).

-

A distinct mass loss step below ~120 °C corresponds to the loss of water of hydration.

-

Calculate the percentage mass loss and compare it to the theoretical values for known hydrates.

-

Expected Mass Loss for Common Hydrates:

| Hydrate Form | Formula | Molar Mass ( g/mol ) | % Water (Theoretical) |

| Dihydrate | C₈H₂₀FN·2H₂O | 185.28 | 19.43% |

| Tetrahydrate | C₈H₂₀FN·4H₂O | 221.31 | 32.54% |

Self-Validation: The TGA thermogram should show a stable baseline after the water loss event, indicating that only water has been removed. Complementary analysis with Differential Scanning Calorimetry (DSC) can be performed simultaneously to observe the endothermic peak corresponding to the dehydration event.[13][15]

Figure 3: Experimental workflow for TGA characterization of TEAF hydrates.

Protocol 2: Standardized Handling and Storage

Given its hygroscopicity and potential hazards, strict handling procedures are mandatory.[8]

-

Storage: Always store TEAF hydrate in a tightly sealed container within a desiccator or a glove box with a dry, inert atmosphere (e.g., Argon or Nitrogen).[4] For long-term stability, storage at a cool, dark place is recommended.[4]

-

Handling:

-

Perform all weighing and transfers in a controlled atmosphere (glove box) or, for brief operations, in a dry, low-humidity environment.

-

Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] TEAF is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation.[5][7]

-

Avoid contact with strong oxidizing agents and water, except when intentionally creating aqueous solutions.[8]

-

Conclusion: From Variable to Controlled Parameter

The water of hydration in tetraethylammonium fluoride is not a passive spectator but an active participant that profoundly shapes the reagent's structural and chemical identity. Its presence stabilizes the fluoride ion through an intricate hydrogen-bonding network, which in turn attenuates the ion's nucleophilicity and basicity. For the synthetic chemist, this duality presents both a challenge and an opportunity. By understanding the mechanistic role of this hydration, researchers can move from treating water content as an uncontrolled variable to leveraging it as a tool for tuning reactivity. The rigorous characterization of TEAF's hydration state through techniques like TGA is not merely an analytical exercise; it is a prerequisite for achieving the highest standards of scientific integrity, reproducibility, and rational reaction design in drug development and beyond.

References

-

PubChem. Tetraethylammonium fluoride hydrate. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Available at: [Link]

-

PubChem. Tetraethylammonium fluoride dihydrate. National Center for Biotechnology Information. Available at: [Link]

-

ChemBK. (2024, April 10). This compound. Available at: [Link]

-

ACS Publications. (2015, December 9). Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. The Journal of Organic Chemistry. Available at: [Link]

-

PubMed. (2005). Anhydrous tetrabutylammonium fluoride. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Synthesis, Characterization, and Reactivity of Thermally Stable Anhydrous Quaternary Ammonium Fluorides. Available at: [Link]

-

ResearchGate. Differential Scanning Calorimetry and Thermogravimetric Analysis. Available at: [Link]

-

IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available at: [Link]

-

YouTube. (2015, November 18). Thermogravimetry Analysis (TGA) – Online Training Course. METTLER TOLEDO Laboratory. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 四乙基氟化铵 水合物 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. CAS 98330-04-2: this compound [cymitquimica.com]

- 4. Buy this compound | 98330-04-2 [smolecule.com]

- 5. chembk.com [chembk.com]

- 6. This compound CAS#: 98330-04-2 [m.chemicalbook.com]

- 7. This compound | C8H22FNO | CID 16211652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. innospk.com [innospk.com]

- 9. Page loading... [guidechem.com]

- 10. Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base | MDPI [mdpi.com]

- 11. Tetramethylammonium fluoride - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. iitk.ac.in [iitk.ac.in]

Methodological & Application

The Modern Chemist's Fluoride Source: A Guide to Tetraethylammonium Fluoride Hydrate in Synthesis

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties. This has rendered the development of efficient and selective fluorinating agents a cornerstone of research in pharmaceuticals, agrochemicals, and materials science. Among the arsenal of available fluoride sources, tetraethylammonium fluoride (TEAF) hydrate has emerged as a versatile and highly effective reagent. This guide provides an in-depth exploration of TEAF hydrate, offering detailed protocols and expert insights for its application in key synthetic transformations.

Tetraethylammonium Fluoride Hydrate: A Profile

This compound, with the chemical formula (C₂H₅)₄NF·xH₂O, is a quaternary ammonium salt that serves as a soluble and reactive source of fluoride ions in many organic solvents.[1][2] Unlike inorganic fluoride sources such as potassium fluoride (KF) and cesium fluoride (CsF), which often suffer from low solubility in organic media, TEAF provides a homogeneous reaction environment, frequently leading to milder reaction conditions and improved yields.[3][4]

The presence of water in the commercially available hydrate form can influence its reactivity. While suitable for many applications, for reactions requiring a highly nucleophilic "naked" fluoride, anhydrous conditions are preferable. The water content can modulate the basicity and nucleophilicity of the fluoride ion.[4][5]

Key Properties of this compound:

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline solid | [1] |

| Molecular Formula | C₈H₂₀NF·xH₂O | [1] |

| Solubility | Soluble in water and polar organic solvents | [1] |

| Key Applications | Nucleophilic fluorination, desilylation, phase-transfer catalysis | [1][6] |

Nucleophilic Fluorination: Harnessing the Power of the Fluoride Ion

TEAF hydrate is a potent reagent for nucleophilic fluorination reactions, enabling the conversion of alkyl halides and sulfonates to their corresponding fluorides. This transformation is a fundamental tool in the synthesis of fluorinated organic molecules.[1][7] The reaction typically proceeds via an S(_N)2 mechanism, where the fluoride ion displaces a leaving group.

Caption: Generalized S(_N)2 mechanism for nucleophilic fluorination.

General Protocol for Nucleophilic Fluorination of an Alkyl Halide

This protocol provides a general starting point for the fluorination of primary alkyl halides. Reaction conditions should be optimized for each specific substrate.

Materials:

-

Alkyl halide (e.g., bromide or iodide)

-

This compound (TEAF·xH₂O)

-

Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF, DMSO)

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware and stirring equipment

-

Materials for aqueous work-up and extraction (e.g., water, brine, organic solvent like ethyl acetate or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alkyl halide (1.0 equiv.).

-

Reagent Addition: Dissolve the alkyl halide in the chosen anhydrous solvent (to a concentration of approximately 0.1-0.5 M). Add this compound (1.5-2.0 equiv.).

-

Reaction: Stir the mixture at room temperature or an elevated temperature (e.g., 50-80 °C), depending on the reactivity of the substrate. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[8][9]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[10][11]

Table 1: Representative Conditions for Nucleophilic Fluorination

| Substrate | Leaving Group | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |

| 1-Bromooctane | Br | Acetonitrile | 80 | 12 | ~85 | [4] |

| 1-Iodooctane | I | Acetonitrile | 60 | 6 | >90 | [4] |

| Benzyl Bromide | Br | DMF | 25 | 2 | >95 | [4] |

| 2-Bromooctane | Br | Acetonitrile | 100 | 24 | Moderate (Elimination side products) | [12][13] |

Expert Insight: For secondary alkyl halides, elimination reactions can be a significant competing pathway.[12][13] Using less basic conditions, such as employing a phase-transfer catalyst with a milder fluoride source like KF, or using TEAF in conjunction with a bulky alcohol to modulate its basicity, can sometimes improve the yield of the desired substitution product.[5]

Desilylation: A Key Deprotection Strategy

Silyl ethers are widely used as protecting groups for hydroxyl functionalities in multi-step organic synthesis. TEAF hydrate is an excellent reagent for the cleavage of silyl ethers, offering a mild and efficient method for deprotection.[1] The high affinity of fluoride for silicon drives this reaction.

Caption: A typical workflow for the desilylation of a silyl ether using TEAF hydrate.

General Protocol for the Desilylation of a tert-Butyldimethylsilyl (TBDMS) Ether

This protocol is a reliable starting point for the cleavage of TBDMS ethers, a common silyl protecting group.

Materials:

-

TBDMS-protected alcohol

-

This compound (TEAF·xH₂O)

-

Anhydrous tetrahydrofuran (THF)

-